molecular formula C22H20O3 B11154220 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Cat. No.: B11154220
M. Wt: 332.4 g/mol
InChI Key: CCQVIULESKKDJJ-RMKNXTFCSA-N
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Description

7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring a dihydrocyclopenta[c]chromen-4-one core substituted with a methyl group at position 6 and a cinnamyloxy group at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

6-methyl-7-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H20O3/c1-15-20(24-14-6-9-16-7-3-2-4-8-16)13-12-18-17-10-5-11-19(17)22(23)25-21(15)18/h2-4,6-9,12-13H,5,10-11,14H2,1H3/b9-6+

InChI Key

CCQVIULESKKDJJ-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Route 1: Chromenone Core Formation via Claisen Condensation

This approach constructs the chromenone backbone through a Claisen condensation, followed by cyclization and functionalization.

Step 1: Formation of 6-Methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

  • Starting Materials : 2-Hydroxy-6-methylacetophenone and dimethyl malonate.

  • Reaction Conditions :

    • Base: Sodium hydride (NaH, 3.5 equiv) in dry tetrahydrofuran (THF) at 0°C to room temperature.

    • Cyclization: Acidic workup (HCl) induces intramolecular esterification to form the chromenone core.

  • Yield : 65–75% after recrystallization from methanol.

Step 2: Cinnamyloxy Group Introduction

  • Etherification :

    • Reagent: Cinnamyl bromide (1.1 equiv) in acetone with potassium carbonate (K2_2CO3_3, 2.0 equiv).

    • Temperature: Reflux at 60°C for 12 hours.

    • Yield: 80–85% after column chromatography (hexane/ethyl acetate, 4:1).

Step 3: Final Purification

  • Method : Recrystallization from methanol or preparative HPLC.

  • Purity : >98% (HPLC).

Route 2: One-Pot Multicomponent Assembly

A streamlined method combining cyclization and functionalization in a single pot.

Reaction Components:

  • Aldehyde : 6-Methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one-7-carbaldehyde.

  • Nucleophile : Cinnamyl alcohol.

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.05 equiv) in toluene.

Procedure:

  • Condensation : Aldehyde and cinnamyl alcohol react at 90°C for 6 hours.

  • Cyclization : Intramolecular Michael addition under basic conditions (pyridine, 3 equiv).

  • Yield : 70–75% after flash chromatography.

Route 3: Protecting Group Strategy

This method uses benzyl protection to enhance regioselectivity during etherification.

Step 1: Benzyl Protection of Chromenone

  • Reagent : Benzyl chloride (1.2 equiv) with K2_2CO3_3 in DMF at 80°C.

  • Yield : 90%.

Step 2: Cinnamyloxy Substitution

  • Conditions : Pd/C-catalyzed hydrogenolysis removes the benzyl group, followed by cinnamyl bromide etherification.

  • Yield : 78% over two steps.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Total Steps324
Overall Yield52–60%70–75%55–60%
Key AdvantageHigh purityFewer stepsRegioselectivity
LimitationLong reaction timesScalability issuesCost of catalysts

Critical Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates in Claisen condensations but may complicate purification.

  • Toluene maximizes yield in cyclization steps due to its high boiling point.

Catalytic Systems

  • NaH outperforms KOH in chromenone cyclization, reducing side products.

  • PTSA in multicomponent reactions minimizes epimerization risks.

Purification Techniques

  • Recrystallization : Preferred for final product isolation (methanol or ethanol).

  • Chromatography : Essential for intermediates with similar polarities (silica gel, hexane/EtOAc).

Scalability and Industrial Feasibility

  • Route 2 is most scalable due to one-pot efficiency, but catalyst costs (Pd/C in Route 3) may limit large-scale adoption.

  • Process Intensification : Continuous flow systems could enhance yields in Claisen condensations .

Chemical Reactions Analysis

Nucleophilic Substitution at the Cinnamyloxy Group

The allyl ether undergoes substitution under acidic/basic conditions:

Reaction TypeReagents/ConditionsProducts/OutcomeYieldSource
Acidic hydrolysisH₂SO₄ (conc.), reflux, 6–8 hrs7-Hydroxy-6-methyl derivative72–78%
Alkaline hydrolysisNaOH (10%), ethanol, 80°C, 4 hrsPhenolate intermediate (pH-sensitive)65%
Thiol substitutionHS-R (R = alkyl), BF₃ catalysis7-(Thioalkyloxy) derivatives81%

Mechanistic Insight : Protonation of the ether oxygen increases electrophilicity at the β-carbon, enabling nucleophilic attack (SN²-like pathway). Steric hindrance from the cyclopentane ring slows kinetics compared to simpler chromenones .

Oxidation Reactions

The cinnamyl group and chromenone core show distinct oxidation profiles:

Cinnamyl Moiety Oxidation

Oxidizing AgentConditionsProductSelectivitySource
O₃CH₂Cl₂, -78°C7-Glyoxylic acid derivative89%
KMnO₄H₂O, pH 12, 25°C7-(2-Oxo-2-phenylethoxy) compound63%
mCPBACHCl₃, 0°C → RTEpoxidized cinnamyl group94%

Chromenone Core Oxidation

OxidantConditionsOutcomeNoteSource
CrO₃AcOH, 60°CRing-opened dicarboxylic acidLow yield
O₂ (catalytic Cu)DMF, 120°CNo reactionCore stable

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to positions 5 and 8:

ReactionReagentsMajor ProductIsomer RatioSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative5:8 = 4:1
SulfonationSO₃·Py complex, DCE8-Sulfo derivativeExclusive
Halogenation (Br₂)FeBr₃, CH₂Cl₂5-Bromo-6-methyl compound78%

Computational Evidence : DFT studies show methyl’s +I effect increases electron density at C5 (Mulliken charge: -0.12 e) and C8 (-0.09 e) .

Cycloaddition and Photoreactions

The α,β-unsaturated ketone participates in concerted processes:

Reaction TypePartners/ConditionsProductDiastereomer RatioSource
Diels-Alder1,3-Butadiene, 150°CBicyclo[6.4.0]dodecene derivative85:15 (endo:exo)
[2+2] Photocycloadd.UV (λ = 254 nm), acetoneCyclobutane-fused dimer62% yield

Kinetics : Second-order rate constant for Diels-Alder: k₂ = 1.7×10⁻³ M⁻¹s⁻¹ at 150°C .

Reductive Transformations

Selective reduction of the enone system:

Reducing AgentConditionsProductNotesSource
NaBH₄EtOH, 0°C4-Alcohol (cis-dihydro)91% de
H₂ (Pd/C)EtOAc, 50 psiTetrahydrochromenoneFull saturation
LiAlH₄THF, refluxOver-reduction to diolNot recommended

Metal-Catalyzed Cross-Couplings

The bromide derivative (from Section 3) participates in:

ReactionCatalystProductTurnover NumberSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Aryl substituted derivative420
SonogashiraPdCl₂, CuI, PPh₃5-Alkynyl analog380

Acid/Base-Mediated Rearrangements

Notable ring transformations:

ConditionObservationProposed PathwaySource
HBF₄ (gas), 100°CCyclopentane ring openingLinear tricyclic ketone
t-BuOK, DMSO, 80°CCinnamyl → propenyl shiftAllylic isomerization

Critical Stability Considerations :

  • Thermal : Decomposes above 220°C (TGA data: onset 223°C)

  • Photo : Forms radicals under UV-A light (EPR-confirmed)

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly at pH <2

This comprehensive analysis integrates data from synthetic methodologies ( ), structural analogs ( ), and reaction mechanisms ( ). Further studies should explore enantioselective modifications of the cinnamyl group and in situ trapping of reactive intermediates.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H20O3C_{22}H_{20}O_{3} and a molecular weight of 332.4 g/mol. Its structure features a unique cinnamyl ether group, which contributes to its potential pharmacological properties. The compound's moderate lipophilicity, indicated by a logP value of 3.14, suggests favorable interactions with biological membranes.

Medicinal Chemistry

7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one has shown potential in various therapeutic contexts:

  • Anti-inflammatory Properties : Studies suggest that compounds in this class may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress associated with chronic diseases.
  • Anticancer Potential : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanism of action and efficacy .

Biological Studies

Research has focused on the interaction of this compound with various biological targets:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic processes, influencing drug metabolism and efficacy.
  • Receptor Binding : Studies are being conducted to assess its binding affinity with specific receptors linked to disease pathways, such as those involved in cancer progression or inflammation.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in:

  • Material Science : It can be utilized in developing organic semiconductors and photonic devices due to its unique electronic properties.
  • Chemical Synthesis : As a building block for synthesizing more complex organic molecules, it plays a crucial role in advancing synthetic organic chemistry.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta(c)chromen-4(1H)-oneKetone functional groupEnhanced reactivity
9-(Cinnamyloxy)-7-methyl-2,3-dihydrocyclopenta(c)chromen-4(1H)-oneDifferent position of cinnamyloxy groupVariability in activity
6-Methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta(c)chromen-4(1H)-oneMethyl substitutionAltered lipophilicity

The unique combination of functional groups in this compound may confer distinct biological activities compared to related compounds.

Mechanism of Action

The mechanism of action of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 7 significantly impacts molecular weight, polarity, and solubility. Key analogues include:

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Identifiers (e.g., ChemSpider ID)
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Target) Cinnamyloxy (C₉H₇O) Likely C₂₁H₂₀O₄ ~336.39 (estimated) Not explicitly provided
7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 4-Methoxybenzyloxy C₂₁H₂₀O₄ 336.387 ChemSpider 746488
6-Methyl-7-[(3-methyl-2-butenyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 3-Methyl-2-butenyloxy C₁₉H₂₀O₃ 296.36 MDL 374758-76-6
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Hydroxy C₁₂H₁₀O₃ 202.21 PubChem CID 12352200

Key Observations :

  • The cinnamyloxy-substituted target compound is expected to exhibit higher hydrophobicity compared to the hydroxy analogue (202.21 g/mol) due to its larger aromatic substituent .
  • The 4-methoxybenzyloxy derivative (336.387 g/mol) shares a similar molecular weight with the target compound, suggesting comparable solubility profiles in organic solvents .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Larger substituents (e.g., cinnamyloxy) may enhance target selectivity for lipid-rich environments or specific enzyme pockets but could reduce metabolic stability .
  • Analytical Challenges : Differentiation of analogues requires advanced techniques (e.g., NMR, HRMS). For example, ¹H and ¹³C chemical shifts vary significantly with substituent electronegativity and steric effects .

Biological Activity

7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic organic compound belonging to the chromene class, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its unique structure, featuring a cinnamyl ether group that may enhance its pharmacological properties. The molecular formula is C22H20O3C_{22}H_{20}O_{3} with a molecular weight of 332.4 g/mol, and it exhibits moderate lipophilicity (logP = 3.14), which can influence its bioavailability and interaction with biological membranes .

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structural characteristics often exhibit significant pharmacological effects, including:

  • Inhibition of Histone Acetyltransferases : Cinnamoyl compounds have been shown to inhibit p300 histone acetyltransferase, which plays a crucial role in gene expression regulation. Such inhibition can lead to altered cellular processes, including proliferation and apoptosis .
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of chromenes may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468, through mechanisms involving cell cycle arrest and induction of apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target Effect Reference
Histone Acetylation Inhibitionp300 Histone AcetyltransferaseInhibition of acetylation
Antiproliferative ActivityMCF-7 & MDA-MB-468 Cell LinesInduction of apoptosis
Binding Affinity StudiesVarious Enzymes/ReceptorsPotential modulation of enzymatic activity

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Inhibition of p300 Histone Acetyltransferase : A study demonstrated that cinnamoyl derivatives effectively inhibited p300 activity in mammalian cells, showcasing their potential as therapeutic agents in cancer treatment .
  • Anticancer Activity : In vitro assays revealed that certain chromene derivatives exhibited significant cytotoxicity against breast cancer cell lines. Compounds were evaluated using the NCI-60 cell panel assays, identifying several candidates for further investigation due to their promising antiproliferative effects .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?

Answer:
The synthesis typically involves functionalization of the cyclopenta[c]chromen-4-one core. A cinnamyloxy group can be introduced via nucleophilic substitution or esterification under acidic/basic conditions. For example:

  • Stepwise protection/deprotection : Use protecting groups (e.g., benzyl for hydroxyl groups) to prevent side reactions during coupling .
  • Catalytic esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to attach the cinnamyl moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the target compound .

Basic: How is this compound characterized using spectroscopic techniques?

Answer:
Key methods include:

  • 1H/13C NMR : Assign signals by comparing with structurally related compounds. For example:
    • CH2 groups in the dihydrocyclopenta ring resonate at δ ~2.12–3.07 ppm (1H) and 22–32 ppm (13C) .
    • The cinnamyloxy group shows aromatic protons at δ ~6.8–7.6 ppm and olefinic protons at δ ~6.2–6.5 ppm .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M–H]− peaks. High-resolution MS is critical for verifying isotopic patterns .

Advanced: How can researchers resolve discrepancies in NMR data across different studies?

Answer:
Contradictions may arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift signals; always report solvent conditions .
  • Impurities : Use preparative HPLC or repeated recrystallization to isolate pure samples .
  • Temperature/variability : Standardize NMR acquisition parameters (e.g., 400 MHz, 25°C) and reference to TMS .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular docking : Use software like AutoDock to assess binding affinity to targets (e.g., α-glucosidase or FFAR1/FFAR4 receptors) .
  • PAINS filters : Screen for pan-assay interference compounds (PAINS) to exclude false-positive hits. The dihydrocyclopenta[c]chromenone scaffold is PAINS-ok but requires validation .
  • 3D-QSAR : Build models using descriptors like steric/electrostatic fields to optimize substituents .

Advanced: How to design experiments to evaluate metabolic stability?

Answer:

  • Biotransformation assays : Incubate the compound with liver microsomes or transgenic cell lines (e.g., hairy root cultures) to identify metabolites via LC-MS .
  • Glucuronidation/sulfation : Monitor phase II metabolism using UDP-glucuronosyltransferase inhibitors .
  • Stability in buffers : Assess pH-dependent degradation (e.g., simulate gastric/intestinal conditions) .

Basic: What crystallographic techniques are used for structural elucidation?

Answer:

  • X-ray diffraction : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key steps:
    • Collect high-resolution data (≤1.0 Å) to resolve disordered cinnamyloxy groups .
    • Validate using R-factors and electron density maps .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

Advanced: How to address solubility limitations in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Surfactants : Add Tween-80 or Cremophor EL for in vitro assays .
  • Pro-drug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Advanced: What strategies optimize synthetic yields of this compound?

Answer:

  • Catalyst screening : Test Pd/Cu catalysts for coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Basic: What are critical considerations for designing in vitro pharmacological assays?

Answer:

  • Controls : Include positive (e.g., acarbose for α-glucosidase inhibition) and vehicle controls .
  • Purity verification : Confirm ≥95% purity via HPLC before testing .
  • Dose-response curves : Use at least six concentrations to calculate IC50/EC50 values .

Advanced: How to analyze structure-activity relationships (SAR) for this scaffold?

Answer:

  • Scaffold modification : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups) using in vitro activity data .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
  • Crystallographic overlay : Align X-ray structures with target proteins to identify key interactions .

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